

Spectroscopic Profile of 2,8-dichloroquinoline: A Technical Guide

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Compound of Interest

Compound Name: 2,8-Dichloroquinoline

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,8-dichloroquinoline**, a key intermediate in various synthetic applications. Due to the limited availability of published experimental spectra, this document presents a combination of available data, predicted spectroscopic values based on analogous compounds, and detailed experimental protocols for acquiring such data.

Molecular Structure and Properties

2,8-dichloroquinoline possesses the following fundamental properties:

Property	Value	Reference
Molecular Formula	C ₉ H ₅ Cl ₂ N	[1][2]
Molecular Weight	198.05 g/mol	[1][2]
Exact Mass	196.9799046 Da	[1]
CAS Number	4470-83-1	[1][2]
IUPAC Name	2,8-dichloroquinoline	[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise experimental NMR data for **2,8-dichloroquinoline** is not readily available in public databases. However, based on the analysis of related quinoline derivatives, a predicted spectroscopic profile can be outlined.

Predicted ^1H NMR Data (CDCl_3)

The proton NMR spectrum is expected to show signals corresponding to the five aromatic protons on the quinoline ring. The electron-withdrawing effects of the chlorine atoms and the nitrogen heteroatom will significantly influence the chemical shifts.

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-3	7.3 - 7.5	d	$J \approx 8.5$
H-4	8.0 - 8.2	d	$J \approx 8.5$
H-5	7.7 - 7.9	d	$J \approx 8.0$
H-6	7.4 - 7.6	t	$J \approx 7.5$
H-7	7.6 - 7.8	d	$J \approx 7.0$

Predicted ^{13}C NMR Data (CDCl_3)

The carbon NMR spectrum will display nine distinct signals for the carbon atoms of the quinoline ring. The positions of the chlorine substituents will cause a downfield shift for the carbons they are attached to (C-2 and C-8).

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	150 - 152
C-3	123 - 125
C-4	136 - 138
C-4a	127 - 129
C-5	128 - 130
C-6	126 - 128
C-7	130 - 132
C-8	145 - 147
C-8a	147 - 149

Infrared (IR) Spectroscopy

An Attenuated Total Reflectance (ATR) IR spectrum of **2,8-dichloroquinoline** has been recorded.[1][3] While the full spectrum with peak intensities is not publicly available, the characteristic absorption bands can be predicted based on its molecular structure.

Wavenumber (cm^{-1})	Vibration Mode	Functional Group
3100 - 3000	C-H stretch	Aromatic
1600 - 1585	C=C stretch	Aromatic ring
1500 - 1400	C=C stretch	Aromatic ring
850 - 750	C-Cl stretch	Aryl halide
850 - 700	C-H bend (out-of-plane)	Aromatic

Mass Spectrometry (MS)

The mass spectrum of **2,8-dichloroquinoline** is expected to show a prominent molecular ion peak. Due to the presence of two chlorine atoms, a characteristic isotopic pattern (M, M+2,

M+4) will be observed for the molecular ion and chlorine-containing fragments.

m/z	Ion	Comments
197/199/201	$[M]^+$	Molecular ion peak with characteristic isotopic pattern for two chlorine atoms.
162/164	$[M-Cl]^+$	Loss of a chlorine atom.
127	$[M-2Cl]^+$	Loss of both chlorine atoms.
101	$[C_8H_5N]^+$	Further fragmentation.

Detailed Experimental Protocols

NMR Spectroscopy

A general protocol for obtaining NMR spectra of quinoline derivatives is as follows:

- Sample Preparation:
 - Dissolve approximately 10-20 mg of **2,8-dichloroquinoline** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in a standard 5 mm NMR tube.
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- 1H NMR Acquisition:
 - Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
 - Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ^{13}C NMR Acquisition:
 - Use a proton-decoupled pulse sequence.
 - A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the low natural abundance of ^{13}C .

- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase the spectrum and perform baseline correction.
 - Reference the chemical shifts to the TMS signal.

IR Spectroscopy

For a solid sample like **2,8-dichloroquinoline**, the Attenuated Total Reflectance (ATR) or thin solid film method is suitable.

- ATR Method:
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.
 - Record the spectrum, typically over a range of 4000-400 cm^{-1} .
- Thin Solid Film Method:
 - Dissolve a small amount of the solid in a volatile solvent (e.g., dichloromethane or acetone).
 - Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
 - Place the salt plate in the spectrometer and acquire the spectrum.

Mass Spectrometry

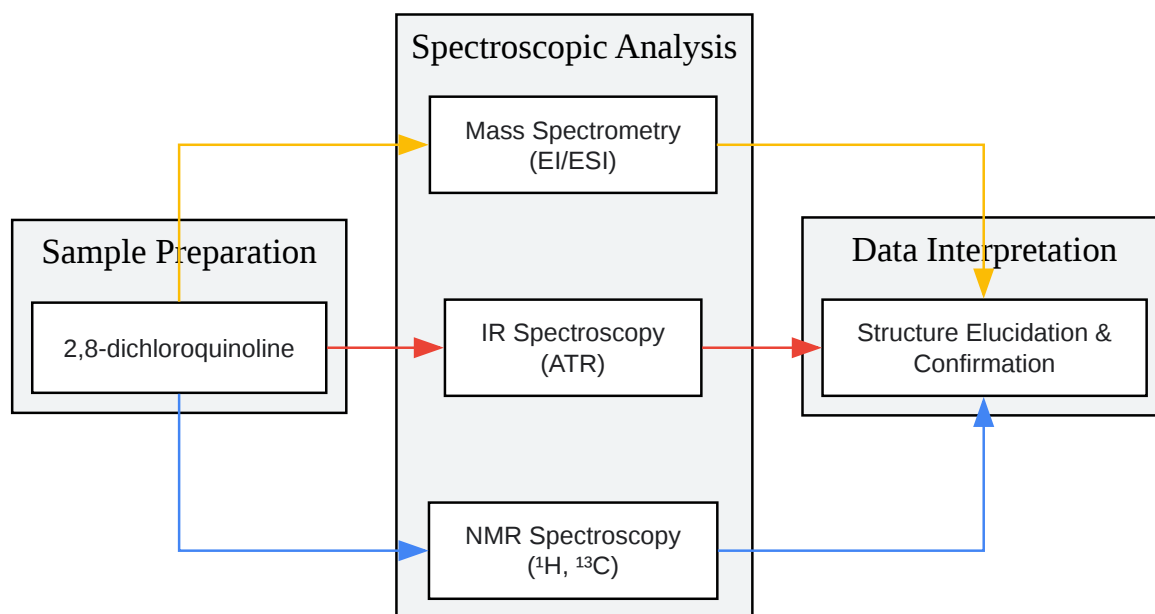
Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques for the analysis of heterocyclic compounds.

- Sample Introduction:

- For EI-MS, the sample can be introduced via a direct insertion probe or a gas chromatograph (GC).
- For ESI-MS, the sample is typically dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused directly or introduced via liquid chromatography (LC).
- Ionization:
 - In EI, a high-energy electron beam (typically 70 eV) is used to ionize the sample.
 - In ESI, a high voltage is applied to the sample solution, creating an aerosol of charged droplets.
- Mass Analysis:
 - The generated ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection:
 - The abundance of each ion is measured to generate the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2,8-dichloroquinoline**.



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Caption: General workflow for spectroscopic analysis.

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References

- 1. 2,8-Dichloroquinoline | C₉H₅Cl₂N | CID 676553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. spectrabase.com [spectrabase.com]
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